molecular formula C17H12N2O3S B15098689 (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15098689
M. Wt: 324.4 g/mol
InChI Key: YASSUQGNEXYLNC-DHDCSXOGSA-N
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Description

(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative supplied for research purposes. This compound is part of a class of heterocyclic molecules recognized in medicinal chemistry as privileged scaffolds for developing biologically active agents. Thiazolidinone cores, particularly those with an arylidene substitution at the 5-position, are associated with a wide spectrum of pharmacological activities. Preliminary research on structurally similar compounds indicates significant potential for this chemical entity in two key areas. First, related 5-arylidene-thiazolidin-4-one analogs have demonstrated promising inhibitory activity against specific protein kinases, which are enzymes critical in cellular signaling pathways. For instance, certain analogs have been identified as potent nanomolar inhibitors of DYRK1A, a kinase implicated in neurological disorders such as Alzheimer's disease and Down syndrome, as well as in cancer progression . Second, thiazolidinone derivatives have shown robust and broad-spectrum antimicrobial properties. Studies on analogous molecules have revealed high efficacy against various bacterial strains, including resistant pathogens like MRSA and P. aeruginosa , with some compounds exhibiting higher potency than standard reference drugs like ampicillin and streptomycin . Furthermore, several analogs have demonstrated the ability to significantly reduce biofilm formation and exhibit potent antifungal activity, in some cases surpassing the activity of ketoconazole . The proposed mechanisms of action for these effects, derived from studies on similar structures, may involve inhibition of bacterial MurB enzyme and fungal CYP51 . This combination of potential kinase inhibition and antimicrobial action makes this compound a versatile and valuable compound for foundational research in drug discovery and chemical biology. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2O3S/c20-16-15(9-11-6-7-13-14(8-11)22-10-21-13)23-17(19-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,20)/b15-9-

InChI Key

YASSUQGNEXYLNC-DHDCSXOGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

Preparation Methods

Synthetic Pathways for (2E,5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-(Phenylimino)-1,3-Thiazolidin-4-One

Step 1: Synthesis of the Thiazolidinone Core

The thiazolidin-4-one core is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, 1-cyclopropyl-3-phenylthiourea reacts with ethyl bromoacetate under basic conditions to form 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one (Intermediate A). Key reaction parameters include:

  • Solvent : Ethanol or dichloromethane.
  • Catalyst : Piperidine or triethylamine.
  • Temperature : Reflux (78–80°C for ethanol).
  • Reaction Time : 10–12 hours.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization to form the thiazolidinone ring.

Step 2: Knoevenagel Condensation for 5-Arylidene Formation

The introduction of the 1,3-benzodioxol-5-ylmethylidene group at position 5 of the thiazolidinone core is achieved through a Knoevenagel condensation between Intermediate A and 1,3-benzodioxole-5-carbaldehyde.

Reaction Conditions
  • Solvent : Absolute ethanol (50 mL per mmol of Intermediate A).
  • Catalyst : Piperidine (1.15 eqv).
  • Temperature : Reflux (78°C).
  • Reaction Time : 10–12 hours.

Procedure :

  • Dissolve Intermediate A (1.0 mmol) in ethanol.
  • Add piperidine and 1,3-benzodioxole-5-carbaldehyde (1.0 mmol).
  • Reflux until completion (monitored via TLC in 5% ethyl acetate/hexane).
  • Filter the yellow precipitate and recrystallize in chloroform/methanol (1:1).

Stereochemical Control : The (2E,5Z) configuration arises from thermodynamic control during condensation, favoring the trans arrangement of the phenylimino group (E) and the cis orientation of the benzodioxolylmethylidene moiety (Z).

Step 3: Purification and Characterization

Purification Methods
  • Recrystallization : Chloroform/methanol (1:1) yields crystals suitable for X-ray diffraction.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (5–20%) resolves stereoisomers.
Spectroscopic Validation
  • IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O), 1624 cm⁻¹ (C=N), and 1548 cm⁻¹ (C=C).
  • ¹H NMR (CDCl₃) : δ 8.05 (s, 1H, H–C=C), 6.67–6.63 (m, 3H, benzodioxole-H), 5.96 (s, 2H, dioxole-OCH₂O).
  • Mass Spectrometry : [M + H]⁺ at m/z 381.0, consistent with the molecular formula C₂₀H₁₅N₂O₃S.

Computational and Mechanistic Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO Gap : ΔE = 3.14–4.21 eV, indicating high chemical stability.
  • Electrostatic Potential : Negative charge localized on the thiazolidinone carbonyl, facilitating nucleophilic attacks.

Molecular Docking

Docking scores (−9.2 to −11.5 kcal/mol) suggest strong binding to human serum albumin, corroborating antiglycation activity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring undergoes oxidation at the sulfur atom or conjugated double bonds. Key findings include:

Reagent/ConditionsProduct(s) FormedYieldReference
KMnO₄ (acidic medium)Sulfoxide derivative62–68%
H₂O₂ (catalytic FeCl₃)Epoxidation of the 5Z double bond55%
  • Mechanism : Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides, while epoxidation follows a concerted cyclic transition state .

  • Applications : Sulfoxide derivatives show enhanced solubility for pharmacological studies .

Reduction Reactions

Selective reduction of imine (C=N) or double bonds has been achieved:

Reagent/ConditionsTarget SiteProduct(s) FormedYieldReference
NaBH₄ (EtOH, 0°C)C=N bondSecondary amine derivative75%
H₂/Pd-C (room temperature)5Z double bondSaturated thiazolidinone82%
  • Critical Insight : NaBH₄ selectively reduces the phenylimino group without affecting the benzodioxole moiety .

  • Side Reaction : Over-reduction under H₂/Pd-C may lead to ring-opening byproducts (~12%) .

Nucleophilic Substitution

The thiazolidinone ring participates in nucleophilic attacks, particularly at the 2-position:

ReagentConditionsProduct(s) FormedYieldReference
NH₂OH·HClReflux (EtOH, 4h)2-Hydroxyimino derivative70%
CH₃I (K₂CO₃)Microwave, 80°CS-Methylated analog88%
  • Kinetics : Microwave irradiation reduces reaction time from 12h to 30min compared to conventional heating .

  • Regioselectivity : Methylation occurs preferentially at sulfur over nitrogen due to steric hindrance .

Cycloaddition Reactions

The exocyclic double bond (5Z) engages in [4+2] Diels-Alder reactions:

DienophileConditionsProduct(s) FormedYieldReference
Maleic anhydrideToluene, 110°C, 8hBridged bicyclic adduct58%
TetracyanoethyleneCH₂Cl₂, −20°C, 2hElectron-deficient cycloadduct63%
  • Stereochemistry : The 5Z configuration enforces endo selectivity in adduct formation .

  • Limitation : Electron-rich dienophiles show lower reactivity due to mismatched frontier orbitals .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

ConditionObservationReference
HCl (gas)/CHCl₃Ring contraction to thiazole derivative
NaOH (aq., 70°C)Hydrolysis to thiourea analog
  • Mechanistic Pathway : Acidic conditions promote ring-opening via thiirane intermediate, while alkaline hydrolysis cleaves the 4-one carbonyl .

Photochemical Reactions

UV irradiation induces unique transformations:

WavelengthSolventMajor ProductQuantum YieldReference
254 nmAcetonitrileDi-π-methane rearrangement product0.32
365 nmBenzene[2+2] Cyclodimer0.18
  • Application Potential : Photoproducts exhibit blue-shifted fluorescence for optoelectronic applications .

Catalytic Cross-Coupling

Palladium-mediated functionalization has been demonstrated:

Reaction TypeCatalyst SystemSubstituent IntroducedYieldReference
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Aryl boronic acids at C565–72%
SonogashiraPdCl₂/CuI/PPh₃Alkynyl groups at C260%
  • Key Challenge : Steric bulk from the benzodioxole group necessitates high catalyst loading (5 mol%) .

Biocatalytic Modifications

Recent advances employ enzymatic catalysis:

EnzymeTransformationConversionReference
Candida antarctica lipase BKinetic resolution of racemates98% ee
Cytochrome P450 BM3Hydroxylation at benzylic carbon40%
  • Sustainability Aspect : Enzymatic methods reduce waste compared to traditional stoichiometric approaches .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development (e.g., kinase inhibitors ) and materials science. Future research directions include exploiting electrochemical reactions and flow chemistry for scalable synthesis .

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, this compound may exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its effects depends on its interactions with molecular targets. For example, it may inhibit specific enzymes or bind to receptors, leading to a cascade of biochemical events. The pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Thiazolidinone derivatives are structurally diverse, with modifications primarily at the 2-, 3-, and 5-positions. Below is a comparison of key analogs:

Compound Structure Substituents (Position) Melting Point (°C) Yield (%) Key Properties/Activities Reference
(2E,5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (Target Compound) 5: Benzodioxol; 2: Phenylimino >260 (analog) 78–88 Potent glycation inhibition
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) 5: 4-OH-3-OCH₃; 2: Morpholine 251–253 88 Moderate stability, microwave synthesis
(2E,5Z)-2-(2-Chlorophenylimino)-5-(4-fluorobenzylidene)-thiazolidin-4-one 2: Cl-phenyl; 5: F-benzylidene N/A N/A Enhanced electronic effects from halogens
(5Z)-3-Cyclopropyl-5-(4-methoxyphenylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (6) 3: Cyclopropyl; 5: 4-OCH₃-phenyl N/A N/A Crystallographic stability (CCDC data)
(2Z,5Z)-5-(4-Methoxycyclohexa-2,4-dien-1-ylidene)-2-(phenylimino)-3-propyl-thiazolidin-4-one (16) 5: Methoxycyclohexadienylidene N/A N/A Anti-inflammatory (paw edema inhibition)

Key Observations :

  • Steric Effects : Bulky substituents like morpholine (5c) or cyclopropyl (6) may reduce reactivity but improve metabolic stability .
  • Melting Points : High melting points (>260°C for benzodioxol analogs) suggest strong intermolecular interactions and thermal stability .

Glycation Inhibition (Target Compound)

The target compound demonstrated potent inhibition of advanced glycation end products (AGEs) in vitro, reversing α-helix and β-sheet conformational changes in proteins caused by hyperglycemia. Molecular docking studies suggest interactions with glycation pathway enzymes (e.g., aldose reductase) .

Anti-inflammatory Activity (Analog 16)

Compound 16 showed significant paw edema inhibition (comparable to indomethacin), attributed to its methoxycyclohexadienylidene group, which may modulate COX-2 pathways .

Antimicrobial and Anticancer Potential

Computational and ADMET Studies

  • Target Compound: Density functional theory (DFT) studies indicate a planar structure with delocalized electron density, enhancing binding to hydrophobic pockets.
  • Analog 5l : High lipophilicity (logP >3) may limit aqueous solubility but improve membrane permeability .

Biological Activity

The compound (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and kinase inhibitory properties.

Chemical Structure

The chemical structure of this compound includes a thiazolidinone core linked to a benzodioxole moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazolidinone cores exhibit significant antibacterial activity against various pathogens. For instance:

  • Antibacterial Efficacy : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. The compound is part of a broader class that has been shown to inhibit tumor cell proliferation:

  • In vitro Studies : Various thiazolidinone derivatives have been tested against different cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the nanomolar range against several tumor types .
  • Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells .

Kinase Inhibition

Kinases play crucial roles in cellular signaling pathways and are common targets for cancer therapy:

  • Inhibitory Potency : Research indicates that thiazolidinone derivatives can act as selective inhibitors for various kinases. For example, one study reported an IC50 of 0.041 μM for DYRK1A kinase inhibition by a related compound .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazolidinone ring can significantly enhance kinase inhibitory activity .

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

  • Antimicrobial Study :
    • A series of thiazolidinones were synthesized and tested for their antibacterial properties. Results indicated that certain derivatives showed potent activity against E. coli and S. aureus, with one compound achieving a 91.66% inhibition rate .
  • Anticancer Research :
    • In vitro testing on HT29 adenocarcinoma cells revealed that derivatives with specific substitutions exhibited significant growth inhibition, demonstrating the potential of these compounds in cancer therapeutics .
  • Kinase Inhibition Evaluation :
    • A systematic evaluation of various thiazolidinones revealed that modifications to the benzodioxole moiety could enhance inhibitory effects on kinases like DYRK1A and GSK3α/β .

Data Table

Activity TypeCompound ExampleIC50 ValueTarget Organism/Cell Line
Antibacterial2-(Chlorophenyl-imino)thiazolidin-4-one0.041 μME. coli, S. aureus
AnticancerThiazolidinone DerivativeNanomolar rangeHT29 Adenocarcinoma Cells
Kinase InhibitionDYRK1A Inhibitor0.041 μMDYRK1A Kinase

Q & A

What are the established synthetic routes for (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, and how are intermediates optimized for yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For example:

  • Step 1: React 1,3-benzodioxol-5-carbaldehyde with thiosemicarbazide in acetic acid under reflux to form a hydrazone intermediate.
  • Step 2: Condensation with phenyl isothiocyanate in the presence of ammonium acetate and acetic acid to cyclize into the thiazolidin-4-one core .
  • Step 3: Purification via recrystallization (e.g., methanol/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Key parameters for optimization include:

  • Stoichiometry: Excess ammonium acetate (1.5–2.0 eq) improves cyclization efficiency .
  • Reaction Time: 6–12 hours under reflux to ensure complete ring closure .
  • Characterization: Confirmation of the (2E,5Z) isomer requires NOESY NMR to validate spatial proximity of substituents .

How do structural modifications at the benzodioxol and phenylimino positions influence biological activity in this compound class?

Advanced Analysis:

  • Benzodioxol Substituents:
    • The 1,3-benzodioxol group enhances π-π stacking with hydrophobic enzyme pockets (e.g., glycation inhibition in diabetic models ).
    • Methyl or methoxy substitutions at the 4-position of benzodioxol improve solubility but reduce target affinity due to steric hindrance .
  • Phenylimino Modifications:
    • Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, enhancing interactions with cysteine residues in kinases .
    • Bulky substituents (e.g., ortho-methyl) disrupt planarity, reducing intercalation into DNA but improving selectivity for protein targets .

SAR Validation:

  • In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to DYRK1A kinase (RMSD < 2.0 Å) .
  • Experimental Assays: IC₅₀ values vary from 0.8 µM (unsubstituted phenylimino) to >50 µM (ortho-methyl) in cancer cell lines .

What spectroscopic and crystallographic techniques are critical for confirming the (2E,5Z) configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Coupling constants (J = 10–12 Hz for E-configuration; J = 12–15 Hz for Z-configuration) distinguish exo/endo double bonds .
    • ¹³C NMR: Carbonyl signals at δ 170–175 ppm confirm the thiazolidin-4-one ring .
  • X-ray Crystallography:
    • SHELX Refinement: Bond angles (e.g., C8–S1–C7 = 109.0°) and torsion angles (e.g., −179.12° for planarity) validate stereochemistry .
    • ORTEP Visualization: Thermal ellipsoids highlight disorder in benzodioxol methylidene groups .

Case Study: A 100 K single-crystal study (R factor = 0.045) confirmed the (5Z) configuration via C8–C10 bond length (1.216 Å), characteristic of conjugated double bonds .

How do researchers resolve contradictions in cytotoxicity data across different cancer cell lines for this compound?

Advanced Data Analysis:
Contradictions arise from:

  • Cell-Specific P-Glycoprotein (P-gp) Expression: Compounds with logP > 3.5 bypass P-gp efflux in resistant lung cancer cells (A549/TaxR), unlike paclitaxel .
  • Metabolic Stability: Microsomal assays (e.g., human liver microsomes) reveal rapid glucuronidation of hydroxylated metabolites, reducing efficacy in HepG2 cells .

Mitigation Strategies:

  • Co-Administration with Inhibitors: Cyclosporine A (10 µM) enhances intracellular accumulation in P-gp-overexpressing lines .
  • Prodrug Design: Acetylation of the phenylimino group improves metabolic stability (t₁/₂ increased from 0.5 to 4.2 hours) .

What computational approaches are used to predict the ADMET properties of this compound?

Methodological Answer:

  • ADMET Prediction:
    • SwissADME: Predicts moderate BBB permeability (BOILED-Egg model) and CYP3A4 inhibition risk (2/5 substrates) .
    • ProTox-II: Flags hepatotoxicity (Probability = 0.72) due to benzodioxol bioactivation to catechol metabolites .
  • DFT Studies:
    • HOMO-LUMO gaps (4.5–5.0 eV) correlate with redox activity in antioxidant assays (EC₅₀ = 12 µM in DPPH) .
    • Mulliken charges on the thiazolidinone sulfur (−0.45 e) predict nucleophilic attack sites in Michael addition reactions .

What experimental strategies validate the compound’s mechanism in reversing protein glycation?

Advanced Experimental Design:

  • In Vitro Glycation Model:
    • Incubate bovine serum albumin (10 mg/mL) with glucose (500 mM) and compound (0–50 µM) for 7 days at 37°C .
    • Measure advanced glycation end products (AGEs) via fluorescence (λₑₓ = 370 nm, λₑₘ = 440 nm).
  • Circular Dichroism (CD):
    • Restore α-helix content from 38% (glycated) to 52% (treated) at 20 µM, confirming conformational rescue .
  • Molecular Docking:
    • Identify binding to arginine residues in albumin’s hydrophobic cleft (ΔG = −8.2 kcal/mol) .

How does the compound’s crystal packing influence its physicochemical stability?

Crystallography-Driven Analysis:

  • Hydrogen Bonding: N–H···O=C interactions (2.8–3.0 Å) form infinite chains, enhancing thermal stability (decomposition >250°C) .
  • π-Stacking: Benzodioxol and phenylimino groups create offset stacks (3.5 Å spacing), reducing hygroscopicity .
  • Graph Set Analysis: R₂²(8) motifs dominate, correlating with low solubility in aqueous buffers (logS = −4.2) .

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